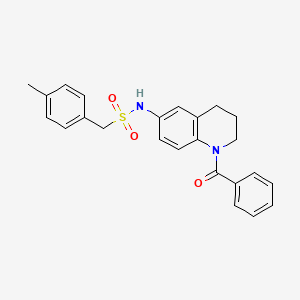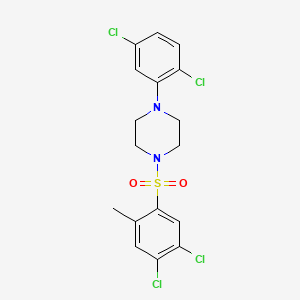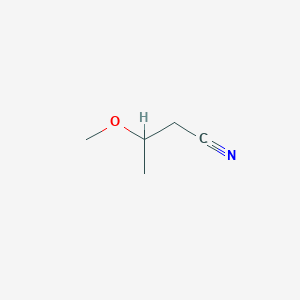
3-Methoxybutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxybutanenitrile is a chemical compound with the CAS Number: 41246-22-4 . It has a molecular weight of 99.13 and its IUPAC name is this compound . It is stored at room temperature and is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO/c1-5(7-2)3-4-6/h5H,3H2,1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom. The structure determination of small molecule compounds can be done using techniques like 3D electron diffraction .Aplicaciones Científicas De Investigación
Green Chemistry and Organic Synthesis
3-Methoxybutanenitrile plays a role in the field of green chemistry and organic synthesis. An experiment for undergraduate organic chemistry classes utilized an ionic liquid as both a solvent and catalyst for an organic reaction, extending its application to the preparation of 3-(methoxycarbonyl)coumarin. This project showcases innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).
Environmental Science
In environmental science, the reaction kinetics and products of 3-methoxy-3-methyl-1-butanol with OH radicals were studied. This compound, used as a solvent in paints, inks, fragrances, and as a raw material for industrial detergents, has a calculated lifetime with respect to reaction with OH radicals, aiding in understanding its environmental impact (Aschmann, Arey, & Atkinson, 2011).
Biocatalysis
The nitrile biocatalyst Rhodococcus rhodochrous ATCC BAA-870 has been used for the kinetic resolution of 3-hydroxy-4-aryloxybutanenitriles and 3-hydroxy-3-arylpropanenitriles. This process converts the nitriles to corresponding carboxyamides and carboxyacids with varying enantiomeric excesses, demonstrating the potential for biocatalytic applications (Kinfe et al., 2009).
Material Science
In material science, novel Poly(3-hydroxybutyrate)/Poly(3-hydroxyoctanoate) blends have been developed for medical applications. These blends show promising properties like higher tensile strength and biocompatibility, suitable for a range of medical applications, marking a significant advance in medical materials research (Basnett et al., 2013).
Analytical Chemistry
A highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection was developed, showcasing the role of 3-methoxy compounds in analytical chemistry. This method is relevant for studying the metabolism of dopamine in the brain (Heal, Frankland, & Buckett, 1990).
Mecanismo De Acción
Safety and Hazards
The safety information for 3-Methoxybutanenitrile includes several hazard statements such as H227, H302, H315, H319, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-Methoxybutanenitrile can be achieved through a nucleophilic substitution reaction of 3-chlorobutanenitrile with methoxide ion.", "Starting Materials": [ "3-chlorobutanenitrile", "Sodium methoxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Add 3-chlorobutanenitrile (1.0 equivalent) to a round-bottom flask.", "Add methanol (10.0 equivalents) and stir the mixture at room temperature for 10 minutes.", "Add sodium methoxide (1.2 equivalents) to the mixture and stir for an additional 30 minutes.", "Add diethyl ether (10.0 equivalents) to the mixture and stir for 10 minutes.", "Filter the mixture to remove any solids.", "Concentrate the filtrate under reduced pressure to obtain 3-Methoxybutanenitrile as a colorless liquid." ] } | |
Número CAS |
41246-22-4 |
Fórmula molecular |
C4H8N2O |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
3-aminooxybutanenitrile |
InChI |
InChI=1S/C4H8N2O/c1-4(7-6)2-3-5/h4H,2,6H2,1H3 |
Clave InChI |
VUIHTBYGRDVRDE-UHFFFAOYSA-N |
SMILES |
CC(CC#N)OC |
SMILES canónico |
CC(CC#N)ON |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




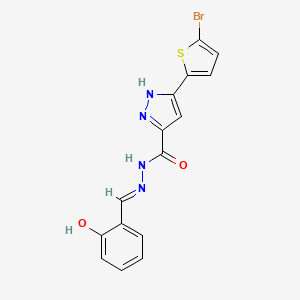
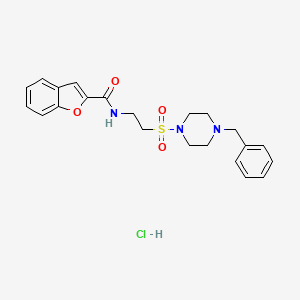
![N-(furan-2-ylmethyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2788048.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2788050.png)
![(11Z)-N-(4-methylphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2788052.png)
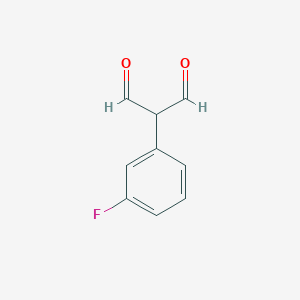

![2-[(3,4-Dichlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2788056.png)
